molecular formula C12H18S B8077658 1-Propan-2-ylsulfanyl-4-propylbenzene

1-Propan-2-ylsulfanyl-4-propylbenzene

Cat. No.: B8077658
M. Wt: 194.34 g/mol
InChI Key: GFZMLADOXQGGHT-UHFFFAOYSA-N
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Description

1-Propan-2-ylsulfanyl-4-propylbenzene is an aromatic compound featuring a benzene ring substituted with a propyl group at the para position (C4) and an isopropylsulfanyl (thioether) group at the ortho position (C1). Its molecular formula is C₁₂H₁₈S, with a molecular weight of 194.34 g/mol. The thioether group contributes moderate polarity, while the propyl substituent enhances hydrophobicity.

Properties

IUPAC Name

1-propan-2-ylsulfanyl-4-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S/c1-4-5-11-6-8-12(9-7-11)13-10(2)3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMLADOXQGGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-Propan-2-ylsulfanyl-4-propylbenzene, enabling a comparative analysis of their properties, hazards, and applications.

(Prop-2-yn-1-ylsulfanyl)carbonitrile

  • CAS : 24309-48-6
  • Formula : C₄H₃NS
  • Functional Groups : Alkyne, nitrile, sulfanyl.
  • Key Properties: Smaller molecular size, high reactivity due to the propargyl (alkyne) and nitrile groups.

Propyl 4-Hydroxybenzoate (Propyl Paraben)

  • Formula : C₁₀H₁₂O₃
  • Functional Groups : Ester, hydroxyl.
  • Key Properties : Polar due to the hydroxyl group, with higher water solubility than the target compound.
  • Applications : Widely used as a preservative in pharmaceuticals and personal care products.

1-(4-Methylphenyl)-1-propanol

  • CAS : 25574-04-3
  • Formula : C₁₀H₁₄O
  • Functional Groups : Alcohol, methyl.
  • Key Properties : High polarity from the hydroxyl group, enabling hydrogen bonding and higher boiling points compared to thioethers.
  • Hazards: No classified hazards reported .
  • Applications : Intermediate in organic synthesis, particularly for fragrances or pharmaceuticals.

Propionylbenzene (1-Phenyl-1-propanone)

  • CAS : 93-55-0
  • Formula : C₉H₁₀O
  • Functional Groups : Ketone.
  • Key Properties : High polarity due to the carbonyl group, requiring storage at -20°C in acetonitrile for stability .
  • Hazards: No direct hazards reported, but sensitivity to degradation necessitates cold storage.
  • Applications : Analytical reference standard in chemical research.

Comparative Data Table

Compound CAS Formula Functional Groups Polarity Stability Key Applications
This compound N/A C₁₂H₁₈S Thioether, propyl Moderate Ambient (inferred) N/A
(Prop-2-yn-1-ylsulfanyl)carbonitrile 24309-48-6 C₄H₃NS Sulfanyl, nitrile Low Reactive Lab synthesis
Propyl 4-Hydroxybenzoate N/A C₁₀H₁₂O₃ Ester, hydroxyl High Stable Preservatives
1-(4-Methylphenyl)-1-propanol 25574-04-3 C₁₀H₁₄O Alcohol, methyl High Stable Chemical intermediate
Propionylbenzene 93-55-0 C₉H₁₀O Ketone High Cold storage (-20°C) Analytical standard

Key Findings

Functional Group Impact: Thioether groups (target compound) confer lower polarity compared to hydroxyl or ketone groups, reducing water solubility but enhancing compatibility with nonpolar solvents. Ketones (Propionylbenzene) and alcohols (1-(4-Methylphenyl)-1-propanol) exhibit higher reactivity toward nucleophiles and oxidants, respectively .

Stability :

  • The target compound’s thioether and alkyl substituents suggest greater stability under ambient conditions compared to Propionylbenzene, which requires cold storage .

Hazard Profiles: Limited toxicological data exist for sulfur-containing aromatics like the target compound and (Prop-2-yn-1-ylsulfanyl)carbonitrile, emphasizing the need for further study .

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